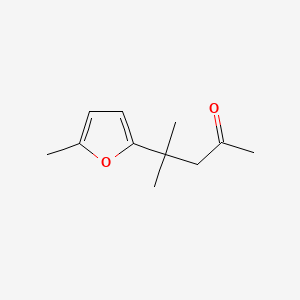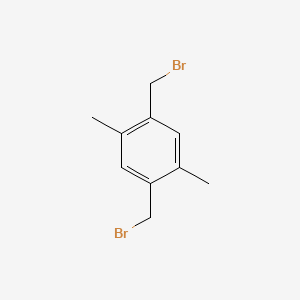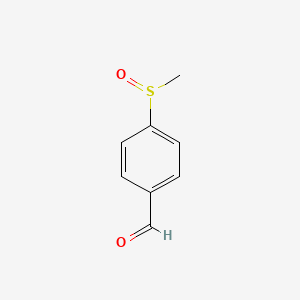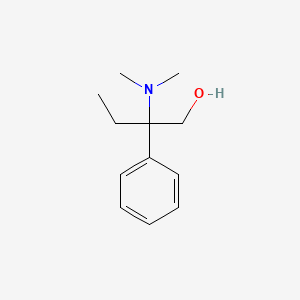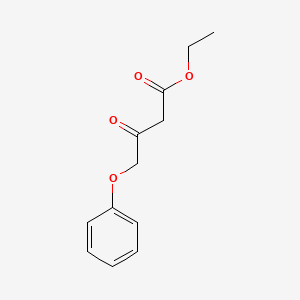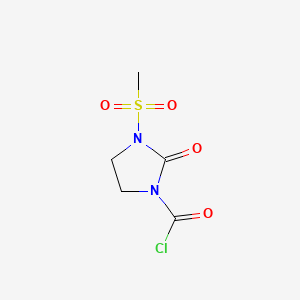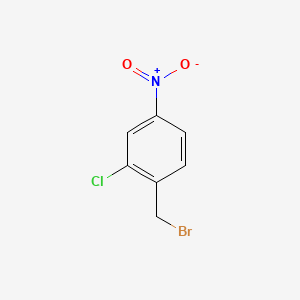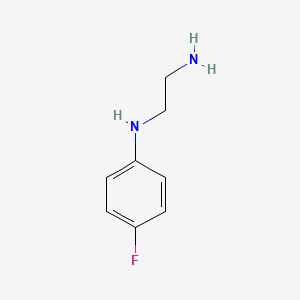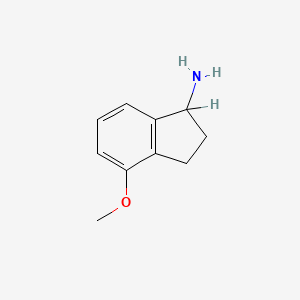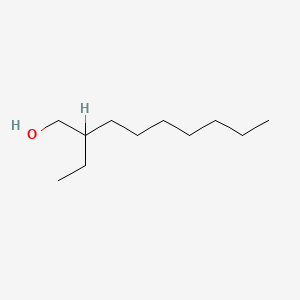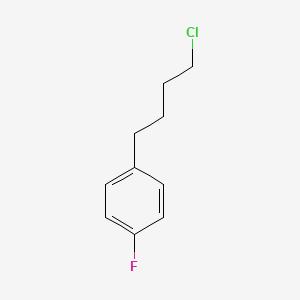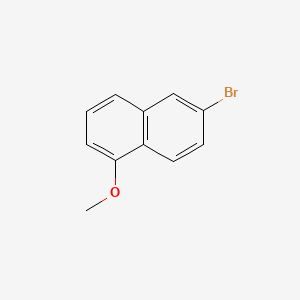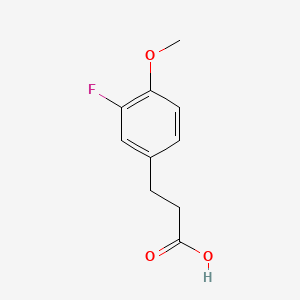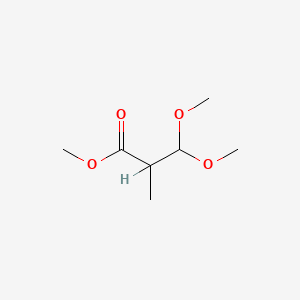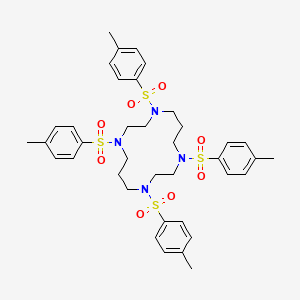
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane
描述
The compound 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, is a macrocyclic ligand that has been extensively studied due to its ability to form stable complexes with various metal ions. Cyclam is characterized by its four nitrogen atoms which are capable of coordinating to metal ions, forming a variety of metal complexes with distinct properties and structures .
Synthesis Analysis
Cyclam and its derivatives are synthesized through various optimized synthetic approaches. For instance, the synthesis of cyclam with pendant methylphosphonic acid arms involves an optimized approach that results in the formation of highly stable complexes with copper(II) ions . Another example is the regioselective synthesis of a trisubstituted cyclam derivative, which is achieved by reacting cyclam with iodoacetamide in the presence of a base, stopping at the trisubstituted stage due to solubility control . Additionally, selective protection strategies have been employed to synthesize cyclam derivatives with specific functional groups, such as the phosphonothioyl group, which can be further used to synthesize bis(methylphosphonic acid) derivatives .
Molecular Structure Analysis
The molecular structure of cyclam and its derivatives has been elucidated using X-ray crystallography and other spectroscopic methods. Cyclam derivatives exhibit various conformations and geometries depending on the substituents and the metal ions they are complexed with. For example, the tetraprotonated form of cyclam with halocuprates shows a centrosymmetric conformation with minimized electrostatic repulsion . The crystal structure of a cyclam derivative with pyridylmethyl groups has been determined, showing a triclinic space group . Moreover, the structure of cyclam with tetraacetic acid reveals a quadrangular conformation, which is one of the most stable for 14-membered cycles .
Chemical Reactions Analysis
Cyclam undergoes various chemical reactions to form complexes with metal ions. The coordination properties of cyclam are influenced by the presence of functional groups and the reaction conditions. For instance, cyclam with methylphosphonic acid arms forms a very stable complex with copper(II) ions, demonstrating high selectivity over other metal ions . The reaction of cyclam with arene diazonium salts leads to the formation of novel tetrakistriazenes, which are characterized by their unique conformation and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclam and its complexes are closely related to their molecular structure and the nature of the metal ions involved. The complexes often exhibit distinct spectral properties, which can be studied using IR, VIS, and NMR spectroscopy . The solubility of cyclam derivatives plays a crucial role in their synthesis and the formation of complexes, as seen in the regioselective synthesis of a trisubstituted cyclam derivative . The stability and selectivity of cyclam complexes are also significant properties, with some complexes demonstrating high kinetic inertness .
科研应用
1. Structural and Coordination Properties
1,4,8,11-Tetraazacyclotetradecane demonstrates notable characteristics in forming complexes with various metal ions. For instance, it forms both cis- and trans-O,O isomeric complexes with Co(III), influenced by strong hydrogen bonding between neighboring phosphonic acid groups. This is evidenced in the work of Kotek et al. (2001) who studied its X-ray structure determinations, revealing insights into its orientation and formation dynamics (Kotek et al., 2001). Additionally, its structural versatility is further highlighted in the synthesis and crystallographic analysis of its derivatives, as described by Clarke et al. (2006), where the synthesis and characterization of 1,4,8,11-tetra[2-aryl-1-diazenyl]-1,4,8,11-tetraazacyclotetradecanes are explored (Clarke et al., 2006).
2. Electrochemical Applications
The compound has shown significant potential in electrochemical applications. Padilla-Tosta et al. (1997) explored its use in the quantitative electrochemical determination of metal ions like Cu2+, Zn2+, and Cd2+, as well as ATP in aqueous solutions, demonstrating its utility as a versatile receptor (Padilla-Tosta et al., 1997). Furthermore, Callegari et al. (2005) investigated the electrochemically induced motion in copper complexes of this compound, providing insights into its potential for developing novel electrochemical sensors and devices (Callegari et al., 2005).
3. Synthesis and Characterization
Lázár (1999) conducted a study on the synthesis of its derivatives, focusing on the regioselective synthesis of 1,4,8-tri(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide. This process represents an example of solubility-controlled regioselective synthesis of polyazamacrocyclic complexing agents, underscoring the compound's utility in creating specific molecular configurations (Lázár, 1999).
4. Complexation and Kinetics
The complexation behavior and kinetics of 1,4,8,11-Tetraazacyclotetradecane derivatives have also been a subject of research. Buxtorf and Kaden (1974) studied the complexation of N-methyl-substituted derivatives of this compound with metals like Ni2+ and Cu2+, proposing mechanisms that explain their complexation behaviors and kinetic properties (Buxtorf & Kaden, 1974).
未来方向
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane has potential applications in the synthesis of molecules with electroactive cavities . It can also be used as a precursor for the synthesis of trans-difunctionalized derivatives , indicating potential future directions in the field of organic synthesis.
性质
IUPAC Name |
1,4,8,11-tetrakis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N4O8S4/c1-31-7-15-35(16-8-31)51(43,44)39-23-5-24-41(53(47,48)37-19-11-33(3)12-20-37)29-30-42(54(49,50)38-21-13-34(4)14-22-38)26-6-25-40(28-27-39)52(45,46)36-17-9-32(2)10-18-36/h7-22H,5-6,23-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMBINCTWKHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389067 | |
| Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
71089-74-2 | |
| Record name | 1,4,8,11-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,8,11-tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71089-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrakis[(4-methylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



